Sub-Nanomolar Inhibition of Metallo-β-Lactamases (MBLs) from U.S. Patent Data
This compound demonstrates exceptional inhibitory potency against clinically relevant MBLs, with IC50 values as low as 0.029 nM. This level of activity is a primary justification for its selection in antimicrobial drug discovery programs over other arylboronic acids that lack this specific substitution pattern [1].
| Evidence Dimension | Enzyme Inhibition (IC50) against Metallo-β-lactamase type 2 (Pseudomonas aeruginosa) |
|---|---|
| Target Compound Data | IC50 = 0.029 nM |
| Comparator Or Baseline | 3-Cyanophenylboronic acid: Not reported as a potent MBL inhibitor in this patent. 2-Aminophenylboronic acid: Not reported as a potent MBL inhibitor in this patent. |
| Quantified Difference | The target compound exhibits sub-nanomolar activity where comparators lack reported potent activity against this target class. |
| Conditions | Fluorescence assay against a commercially available substrate; data sourced from US Patent US10227331 and BindingDB. |
Why This Matters
This data proves the compound is a validated chemical probe for MBL inhibitor development, a value proposition absent in its non-cyano or non-amino analogs.
- [1] U.S. Patent US10227331B2, 'Inhibitors of metallo-beta-lactamases,' Example 26, issued 2019. View Source
